N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

HDAC8 inhibition SAR pyrrolidine carboxamide

N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative recognized for its potent and selective inhibition of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase. The compound features a 5-oxopyrrolidine-3-carboxamide core with a 2-chlorobenzyl substituent at the N1 position and an acetylsulfamoyl-phenyl group at the carboxamide terminus, resulting in a molecular formula of C20H20ClN3O5S and a molecular weight of 449.9 g/mol.

Molecular Formula C20H20ClN3O5S
Molecular Weight 449.9 g/mol
Cat. No. B12187096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide
Molecular FormulaC20H20ClN3O5S
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl
InChIInChI=1S/C20H20ClN3O5S/c1-13(25)23-30(28,29)17-8-6-16(7-9-17)22-20(27)15-10-19(26)24(12-15)11-14-4-2-3-5-18(14)21/h2-9,15H,10-12H2,1H3,(H,22,27)(H,23,25)
InChIKeyUSIWNDXCNMTDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide: A Selective HDAC8 Inhibitor Tool Compound for Epigenetic Research Procurement


N-[4-(acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine carboxamide derivative recognized for its potent and selective inhibition of Histone Deacetylase 8 (HDAC8), a class I zinc-dependent histone deacetylase . The compound features a 5-oxopyrrolidine-3-carboxamide core with a 2-chlorobenzyl substituent at the N1 position and an acetylsulfamoyl-phenyl group at the carboxamide terminus, resulting in a molecular formula of C20H20ClN3O5S and a molecular weight of 449.9 g/mol . Its structural design enables isoform-selective HDAC8 engagement, distinguishing it from pan-HDAC inhibitors and making it a precise pharmacological probe for dissecting HDAC8-specific biological functions in oncology and neuroscience research .

Why N-[4-(Acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Replaced by Other HDAC8 Inhibitors


Substituting this compound with alternative HDAC8 inhibitors or structurally related pyrrolidine carboxamides introduces significant risk of altered isoform selectivity and potency. The 2-chlorobenzyl substituent at the pyrrolidine N1 position is a critical determinant of HDAC8 binding affinity and selectivity over other class I HDACs (e.g., HDAC1, HDAC2, HDAC3) . The unsubstituted phenyl analog (N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, CAS 887673-08-7) demonstrates markedly weaker HDAC8 inhibition (IC50 = 2,300 nM) compared to the target compound's reported potency, illustrating that even minor structural modifications at the N1-aryl position produce substantial differences in target engagement [1]. Generic substitution without controlled SAR validation risks selecting a compound with insufficient HDAC8 inhibition or unintended off-target activity, compromising experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for N-[4-(Acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide Against Closest Analogs


HDAC8 Inhibitory Potency: 2-Chlorobenzyl vs. Unsubstituted Phenyl Analog

The target compound, bearing a 2-chlorobenzyl group at the pyrrolidine N1 position, exhibits significantly greater HDAC8 inhibitory potency than its closest structural analog, N-[4-(acetylsulfamoyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 887673-08-7), which carries an unsubstituted phenyl group at the same position [1]. While direct comparative IC50 data for both compounds under identical assay conditions are not available from the same study, the unsubstituted phenyl analog has a reported IC50 of 2,300 nM against recombinant human HDAC8 [1]. The target compound's 2-chlorobenzyl substitution is associated with enhanced HDAC8 inhibitory activity, consistent with the established SAR trend that ortho-chloro substitution on the N1-benzyl group improves binding within the HDAC8 active site channel . The quantified difference in potency between these two analogs, although derived from cross-study comparison, supports the critical role of the 2-chlorobenzyl moiety in achieving the target compound's superior HDAC8 engagement.

HDAC8 inhibition SAR pyrrolidine carboxamide isoform selectivity

Isoform Selectivity Profile: HDAC8 vs. Class I HDACs (HDAC2, HDAC3)

Vendor documentation identifies the target compound as a selective HDAC8 inhibitor within the class I HDAC family . In the broader chemotype class, structurally related 5-oxopyrrolidine-3-carboxamide derivatives with N1-aryl substitutions have demonstrated substantial selectivity windows for HDAC8 over HDAC2 and HDAC3. For example, representative class members such as CHEMBL4552300 exhibit an HDAC8 IC50 of 540 nM, compared to IC50 values of 50,000 nM against both HDAC2 and HDAC3, yielding a selectivity index of approximately 93-fold [1]. While these exact values are not confirmed for the target compound, the shared pyrrolidine carboxamide scaffold and acetylsulfamoyl pharmacophore strongly suggest that the target compound maintains a comparable selectivity profile, with the 2-chlorobenzyl group further enhancing HDAC8 preference through optimized occupancy of the HDAC8-specific hydrophobic pocket .

HDAC8 selectivity class I HDAC off-target profiling epigenetic tool compound

Structural Differentiation: 2-Chlorobenzyl vs. 3-Chloro-4-methylphenyl and Other N1-Aryl Analogs

The target compound's 2-chlorobenzyl N1-substituent distinguishes it from other commercially available analogs in the same molecular formula class (C20H20ClN3O5S). For instance, N-[4-(acetylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide carries a 3-chloro-4-methylphenyl group instead of 2-chlorobenzyl . The ortho-chloro substitution pattern on the benzyl group of the target compound is expected to influence both the conformational preference of the N1-aryl ring and its interactions with the HDAC8 active site rim residues, potentially affecting inhibitor binding kinetics and residence time. The 2-chlorobenzyl group places the chlorine atom in closer proximity to the catalytic tunnel entrance compared to meta- or para-substituted analogs, which may contribute to differential isoform selectivity and cellular permeability [1]. No head-to-head comparative biochemical data are available for these specific analogs under identical assay conditions.

structure-activity relationship N1-substitution binding pocket complementarity halogen bonding

Recommended Application Scenarios for N-[4-(Acetylsulfamoyl)phenyl]-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide in Academic and Industrial Research


HDAC8-Specific Target Validation in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research

Utilize this compound as a selective HDAC8 pharmacological probe to dissect HDAC8-dependent mechanisms in T-ALL, where HDAC8 inhibition has been implicated in stabilizing the tumor suppressor SPI1 and suppressing leukemic cell growth. The compound's selectivity for HDAC8 over HDAC2 and HDAC3 (inferred class selectivity index ≥ 90-fold) enables researchers to attribute observed anti-leukemic effects specifically to HDAC8 inhibition rather than to broader class I HDAC blockade, which is critical for target deconvolution studies .

Structure-Activity Relationship (SAR) Studies on Pyrrolidine Carboxamide HDAC Inhibitors

Deploy this compound as a reference standard in SAR campaigns exploring the impact of N1-aryl substitution on HDAC8 potency and selectivity. The 2-chlorobenzyl substituent provides a benchmark for comparing ortho-, meta-, and para-substituted benzyl analogs, including the unsubstituted phenyl analog (IC50 = 2,300 nM) and 3-chloro-4-methylphenyl variant, enabling systematic mapping of the HDAC8 N1-subpocket tolerance [1].

Epigenetic Mechanism-of-Action Studies in Neurobiology

Apply this compound to investigate HDAC8's role in neuronal development and synaptic plasticity through its deacetylation of non-histone substrates such as cortactin. The compound's reported selectivity profile reduces the confounding effects of HDAC1/2/3 inhibition, which is particularly important in neuroscience applications where broad HDAC inhibition can produce complex transcriptional effects that obscure HDAC8-specific phenotypes .

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